molecular formula C12H13N5O2 B3408064 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl- CAS No. 85592-06-9

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-

Cat. No. B3408064
CAS RN: 85592-06-9
M. Wt: 259.26 g/mol
InChI Key: DGPFMXPLAMFWKP-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl- is a chemical compound with potential pharmacological applications. This compound is a derivative of a purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. The synthesis of this compound has been of interest to researchers due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl- is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl- has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to have antioxidant properties and can protect cells against oxidative stress. It has also been shown to have neuroprotective properties and can protect neurons against cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl- in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-. One direction is to further explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved yields and solubility.

Scientific Research Applications

The potential pharmacological applications of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl- have been explored in various scientific research studies. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study found that this compound has anti-tumor properties and can induce apoptosis in cancer cells. These findings suggest that this compound has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-4-5-16-7(2)6-17-8-9(13-11(16)17)15(3)12(19)14-10(8)18/h4,6H,1,5H2,2-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPFMXPLAMFWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006173
Record name 4-Hydroxy-1,7-dimethyl-8-(prop-2-en-1-yl)-1H-imidazo[2,1-f]purin-2(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-

CAS RN

85592-06-9
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1,7-dimethyl-8-(prop-2-en-1-yl)-1H-imidazo[2,1-f]purin-2(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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